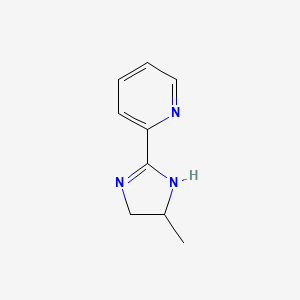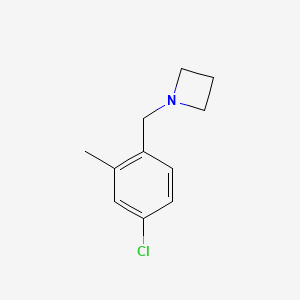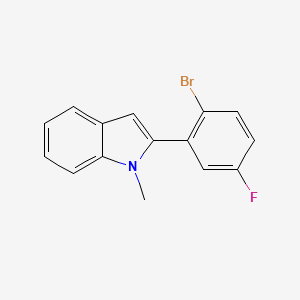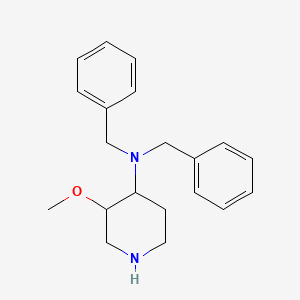
3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine (CAS: 860169-74-0) is a chemical entity known for its unique structural properties It is characterized by the presence of a piperidine ring substituted with methoxy and dibenzylamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the piperidine ring.
Attachment of Dibenzylamine Groups: The dibenzylamine groups are attached through a reductive amination process, where benzylamine derivatives are reacted with the piperidine ring under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors for the cyclization and substitution reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
(3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and dibenzylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Amines: Formed through reduction processes.
Substituted Derivatives: Produced via substitution reactions.
科学的研究の応用
(3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
(3S,4R)-N,N-Dibenzyl-3-hydroxypiperidin-4-amine: Similar structure with a hydroxyl group instead of a methoxy group.
(3S,4R)-N,N-Dibenzyl-3-ethoxypiperidin-4-amine: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
(3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H26N2O |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
N,N-dibenzyl-3-methoxypiperidin-4-amine |
InChI |
InChI=1S/C20H26N2O/c1-23-20-14-21-13-12-19(20)22(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-11,19-21H,12-16H2,1H3 |
InChIキー |
UERXJDUECXDWNN-UHFFFAOYSA-N |
正規SMILES |
COC1CNCCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


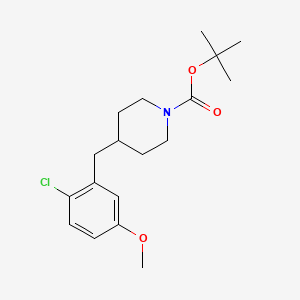
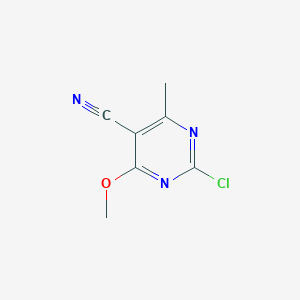
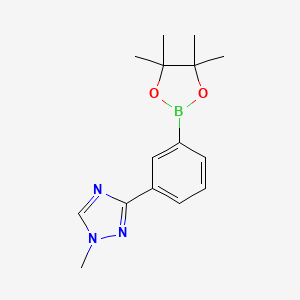
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
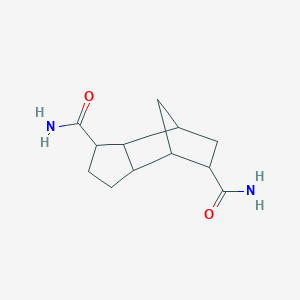
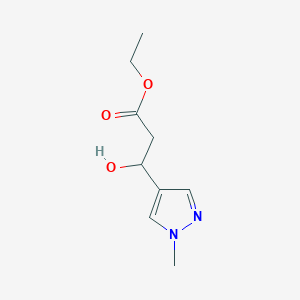
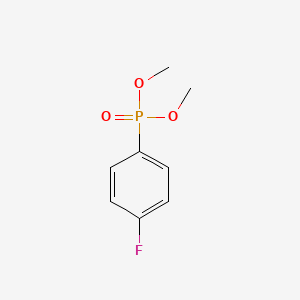
![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
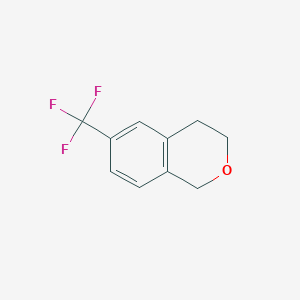
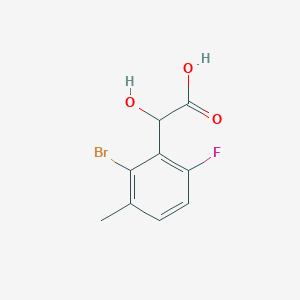
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)
